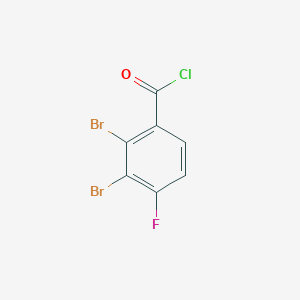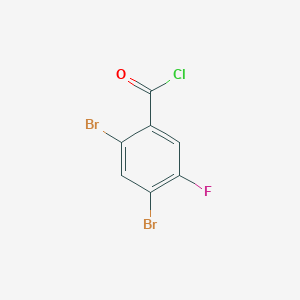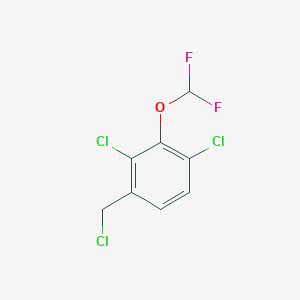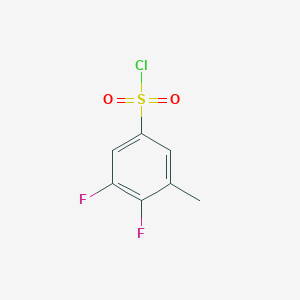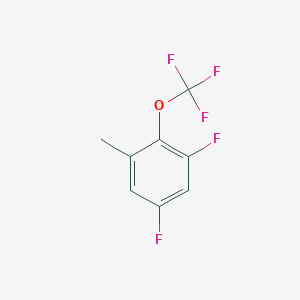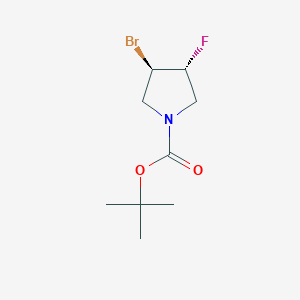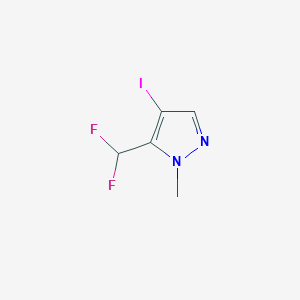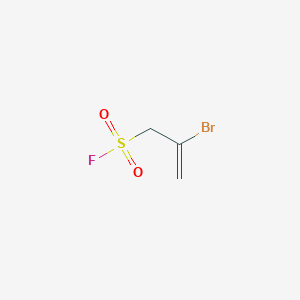
Fluoruro de 2-Bromo-prop-2-en-1-sulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Bromoprop-2-ene-1-sulfonyl fluoride is a versatile compound used in diverse scientific research applications. Its unique properties make it valuable for exploring new reactions and synthesizing complex molecules. It is used in the synthesis of various organic compounds and has applications in chemistry, biology, medicine, and industry.
Mecanismo De Acción
Target of Action
It has been used in the synthesis of sulfonyl fluoride substituted 4h-chromene derivatives .
Mode of Action
It is used as a reagent in a one-pot, sequential three-component reaction with salicylaldehyde and indole .
Biochemical Pathways
It is involved in the synthesis of sulfonyl fluoride substituted 4H-chromene derivatives .
Result of Action
The result of the action of 2-Bromoprop-2-ene-1-sulfonyl fluoride is the formation of sulfonyl fluoride substituted 4H-chromene derivatives . The efficiency of this synthesis is moderate to excellent, with yields ranging from 45% to 94% .
Action Environment
The one-pot synthesis method using this compound is noted for its mild conditions and high efficiency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Bromoprop-2-ene-1-sulfonyl fluoride involves a one-pot, sequential three-component reaction between salicylaldehyde, indole, and 2-Bromoprop-2-ene-1-sulfonyl fluoride . This method has been demonstrated to produce sulfonyl fluoride substituted 4H-chromene derivatives in moderate to excellent yields (45%–94%) .
Industrial Production Methods: Industrial production methods for 2-Bromoprop-2-ene-1-sulfonyl fluoride typically involve the use of readily available and easy-handling reagents under mild reaction conditions . The high efficiency and compatibility of these methods make them suitable for large-scale production.
Análisis De Reacciones Químicas
2-Bromoprop-2-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include transition-metal-free one-pot methods . Major products formed from these reactions include sulfonyl fluoride substituted 4H-chromene derivatives .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromoprop-2-ene-1-sulfonyl fluoride include 1-Bromoethene-1-sulfonyl fluoride and other sulfonyl fluorides . These compounds share similar reactivity and applications but differ in their specific chemical structures and properties. The uniqueness of 2-Bromoprop-2-ene-1-sulfonyl fluoride lies in its ability to participate in a wide range of chemical reactions and its versatility in scientific research.
Propiedades
IUPAC Name |
2-bromoprop-2-ene-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2S/c1-3(4)2-8(5,6)7/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMQEDWMOIJGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of BPESF in the synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride?
A: BPESF serves as a crucial reagent in a one-pot, three-component reaction alongside salicylaldehyde and indole. This reaction efficiently produces sulfonyl fluoride substituted 4H-chromene derivatives. [] The bromine and sulfonyl fluoride groups within BPESF's structure are key for its reactivity and incorporation into the final 4H-chromene product.
Q2: What are the advantages of using BPESF in this specific synthetic process?
A2: The research highlights several advantages of employing BPESF:
- Accessibility: BPESF is readily available, simplifying the experimental setup. []
- Broad Applicability: The reaction demonstrates compatibility with a wide range of substrates, enhancing its versatility. []
- Mild Reaction Conditions: The synthesis proceeds under mild conditions, potentially minimizing unwanted side reactions. []
- Efficiency: The one-pot method offers a streamlined approach, contributing to its overall efficiency. []
- Yield: The reaction generally results in moderate to excellent yields (45%-94%) of the target compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
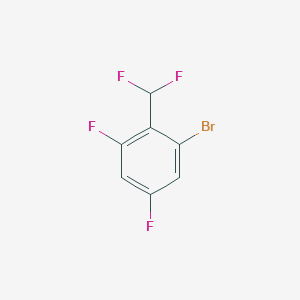
![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)
![2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B1450031.png)
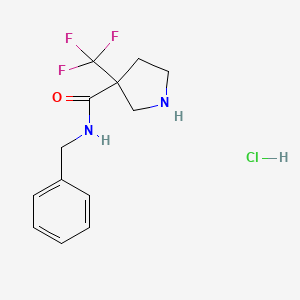
![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)
